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Compound of Interest

2-(5-Bromo-2-
Compound Name:
hydroxymethylphenyl)ethanol

CAS No.: 1353101-75-3

Cat. No.: B1523342

Get Quote

Introduction & Significance

2-(5-Bromo-2-hydroxymethylphenyl)ethanol (also known as 4-bromo-2-(2-
hydroxyethyl)benzyl alcohol) is a bifunctional vicinal diol. It serves as the open-chain precursor
to 6-bromoisochroman, a core scaffold in the development of pharmaceutical agents such as
metabotropic glutamate receptor modulators (mGIuR5) and antihypertensive drugs (e.g.,
nebivolol analogs).

The molecule possesses two distinct hydroxyl groups—a benzylic alcohol and a primary
aliphatic alcohol (phenethyl type)—and an aryl bromide handle suitable for further
functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Structure & ldentity[1][2][3][4][5][6]

» IUPAC Name: 2-(5-Bromo-2-(hydroxymethyl)phenyl)ethanol

o Alternative Name: 4-Bromo-2-(2-hydroxyethyl)benzyl alcohol
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e Molecular Formula: C

H
BrO

e Molecular Weight: 231.09 g/mol
o CAS Number: [Not widely listed; often cited as intermediate]

o Key Application: Acid-catalyzed cyclodehydration to 6-bromoisochroman.

Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data.
The compound is typically generated via the reduction of 4-bromohomophthalic anhydride (6-
bromoisochroman-1,3-dione) or 4-bromo-2-(carboxymethyl)benzoic acid.

Synthetic Workflow

The synthesis proceeds through the reduction of the dicarbonyl precursor using hydride donors
(e.g., Borane-THF or LIiAIH

4-Bromohomophthalic Reduction 2-(5-Bromo-2-hydroxymethyl Cyclization
4-Bromo-2-(carboxymethyl) Ac20, Reflux > anhydride (BH3-THF or LiAIH4) > phenylethanol (TsOH, Toluene) | - e SEE T

benzoic acid (6-Bromoisochroman-1,3-dione) (Target Diol)

Click to download full resolution via product page

Figure 1: Synthetic pathway from homophthalic acid derivatives to the target diol and
subsequent cyclization.[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the diol from its cyclic ether product (isochroman) and the starting
anhydride.
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1H NMR (400 MHz, DMSO-d

)

e Solvent: DMSO-d

is preferred to observe the hydroxyl protons as distinct triplets/doublets rather than broad
singlets.

o Key Features: The presence of two distinct methylene signals and two hydroxyl signals
confirms the open-chain diol structure.
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Interpretation Logic:

e Aromatic Region (7.2—7.5 ppm): The 1,2,4-substitution pattern (relative to the carbon
skeleton) results in an ABX or ABC system. H6 (ortho to the hydroxymethyl group) typically
appears as a doublet. H3 and H5 (adjacent to Br) appear downfield.
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 Aliphatic Region: The benzylic methylene (4.48 ppm) is significantly deshielded compared to
the homobenzylic chain. The ethyl chain appears as two triplets (or multiplets), distinct from
the cyclic isochroman signals (which would show triplets at ~2.8 and ~3.9 ppm but no OH
signals).

13C NMR (100 MHz, DMSO-d

)
Chemical Shift (
Carbon Type Assighment
» Ppm)
142.0 Quaternary C-Ar (ipso to ethanol chain)
139.5 Quaternary C-Ar (ipso to hydroxymethyl)
130.5 CH C-3 or C-5 (ortho to Br)
129.8 CH C-6 (ortho to hydroxymethyl)
128.5 CH C-3orC-5
1195 Quaternary C-Br (C-5)
-CH
62.5 CH CH
OH
Ar-CH
60.8 CH
OH
Ar-CH
36.5 CH CH

B. Infrared (IR) Spectroscopy

IR is the primary tool for confirming the reduction of the anhydride carbonyls to alcohols.
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Wavenumber (cm

Functional Group Description
)
Broad, strong band indicating
hydrogen-bonded alcohols.
3200 - 3450 O-H Stretch _
Absence of this peak suggests
cyclization to isochroman.
sp
2850 — 2950 C-H Stretch C-H stretching from methylene
groups.
Aromatic ring breathing
1580, 1480 C=C Stretch
modes.
Strong primary alcohol C-O
1000 - 1050 C-O Stretch _
stretching.
Characteristic Aryl-Br
600 — 700 C-Br Stretch

absorption.

Absence of 1700-1750

C=0 Stretch

Critical QC check: Absence
confirms complete reduction of
the anhydride/lactone

precursors.

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the characteristic bromine isotopic

pattern.

e |onization Mode: ESI (+) or El.

e Molecular lon:

o [M+H]

or [M]

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

: 231/ 233 (1:1 ratio).

o [M+Na]

: 253/ 255.

 |sotopic Pattern: The doublet peak with equal intensity separated by 2 mass units is
diagnostic of a mono-brominated compound (

Br and
Br).
e Fragmentation (EIl):
o m/z 212/214: [M - H
O]
(Loss of water, likely cyclization to isochroman cation).
o m/z 183/185: [M - H
O-CH

O]

?

o m/z 104: Tropylium ion derivatives (loss of Br).

Experimental Protocol: Reduction of 4-
Bromohomophthalic Anhydride

This protocol describes the generation of the diol from its anhydride precursor.
Reagents:
¢ 4-Bromohomophthalic anhydride (6-bromoisochroman-1,3-dione)

e Borane-THF complex (1.0 M in THF) or Lithium Aluminum Hydride (LiAIH
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)

Anhydrous THF

Methanol (for quenching)[2]

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

Dissolution: Dissolve 4-bromohomophthalic anhydride (1.0 equiv) in anhydrous THF (0.2 M
concentration). Cool to 0°C.

Reduction: Add Borane-THF complex (3.0 equiv) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (the anhydride spot will disappear; a lower Rf diol spot will appear).

Quench: Cool to 0°C. Carefully add Methanol to quench excess borane (gas evolution).

Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCI and Brine. Dry
over Na

SO

Purification: The crude diol is often pure enough for cyclization. If needed, purify via flash
chromatography (Hexanes/EtOAc gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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